molecular formula C41H52O18 B1203136 Premithramycin A3

Premithramycin A3

Cat. No.: B1203136
M. Wt: 832.8 g/mol
InChI Key: NVPFAZNHCJWHCL-JUEXJKKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Premithramycin A3 is an oligosaccharide.

Scientific Research Applications

Biosynthesis and Antitumor Activity

Premithramycin A3 is involved in the biosynthesis of Chromomycin A3, an antitumor drug produced by Streptomyces griseus. This process includes glycosylation events in chromomycin A3 biosynthesis, where this compound plays a crucial role (Menéndez et al., 2006).

Role in Aureolic Acid Group Antibiotics

This compound is part of the aureolic acid group of antibiotics, which includes mithramycin. Studies on the biosynthesis of mithramycin using genetic methods have revealed insights into the biosynthesis of this class of antitumor agents, including the role of this compound (Rohr, Méndez, & Salas, 1999).

Properties

Molecular Formula

C41H52O18

Molecular Weight

832.8 g/mol

IUPAC Name

(1S,4aR,12aS)-3-acetyl-4a-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4-[(2S,4S,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,7,9-tetrahydroxy-1-methoxy-8-methyl-12,12a-dihydro-1H-tetracene-2,5-dione

InChI

InChI=1S/C41H52O18/c1-14-22(43)10-20-8-19-9-21-36(53-7)35(48)28(15(2)42)38(50)41(21,39(51)30(19)34(47)29(20)31(14)44)59-26-12-24(33(46)17(4)55-26)57-25-11-23(32(45)16(3)54-25)58-27-13-40(6,52)37(49)18(5)56-27/h8,10,16-18,21,23-27,32-33,36-37,43-47,49-50,52H,9,11-13H2,1-7H3/t16-,17-,18-,21+,23-,24-,25+,26+,27+,32+,33-,36+,37-,40+,41-/m1/s1

InChI Key

NVPFAZNHCJWHCL-JUEXJKKASA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@]23[C@@H](CC4=C(C2=O)C(=C5C(=C4)C=C(C(=C5O)C)O)O)[C@@H](C(=O)C(=C3O)C(=O)C)OC)O[C@H]6C[C@H]([C@H]([C@H](O6)C)O)O[C@H]7C[C@]([C@@H]([C@H](O7)C)O)(C)O)O

SMILES

CC1C(C(CC(O1)OC23C(CC4=C(C2=O)C(=C5C(=C4)C=C(C(=C5O)C)O)O)C(C(=O)C(=C3O)C(=O)C)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)(C)O)O

Canonical SMILES

CC1C(C(CC(O1)OC23C(CC4=C(C2=O)C(=C5C(=C4)C=C(C(=C5O)C)O)O)C(C(=O)C(=C3O)C(=O)C)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)(C)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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